molecular formula C26H30N2O5 B12348048 [2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate

[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate

Cat. No.: B12348048
M. Wt: 450.5 g/mol
InChI Key: OWCVQBOBCYVGNE-UHFFFAOYSA-N
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Description

[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core, which is known for its diverse biological activities and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate typically involves multiple steps, starting with the preparation of the quinoline core. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds.

Scientific Research Applications

Chemistry

In chemistry, [2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. The quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are investigated for their ability to modulate biological pathways and target specific proteins. This can lead to the development of new treatments for diseases such as cancer, infectious diseases, and genetic disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity and influencing biological pathways. This interaction can lead to the inhibition of microbial growth, the induction of apoptosis in cancer cells, or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate

InChI

InChI=1S/C26H30N2O5/c1-25(2,3)17-12-18(26(4,5)6)21(33-24(31)32-7)13-20(17)28-23(30)16-14-27-19-11-9-8-10-15(19)22(16)29/h8-14,16H,1-7H3,(H,28,30)

InChI Key

OWCVQBOBCYVGNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2C=NC3=CC=CC=C3C2=O)OC(=O)OC)C(C)(C)C

Origin of Product

United States

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